5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one

medicinal chemistry scaffold design structure-activity relationship

5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one (CAS 1511721-31-5) is a heterocyclic small molecule belonging to the monocyclic pyrimidin-4(3H)-one class, with molecular formula C8H9BrN2O and molecular weight 229.07 g/mol. It features a bromine atom at the C5 position, a 1-methylcyclopropyl group at the C2 position, and a ketone at C4 of the pyrimidine ring.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1511721-31-5
Cat. No. B2562057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one
CAS1511721-31-5
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESCC1(CC1)C2=NC=C(C(=O)N2)Br
InChIInChI=1S/C8H9BrN2O/c1-8(2-3-8)7-10-4-5(9)6(12)11-7/h4H,2-3H2,1H3,(H,10,11,12)
InChIKeyUBHXJODDUFFZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one (CAS 1511721-31-5): Structural Identity and Procurement Baseline


5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one (CAS 1511721-31-5) is a heterocyclic small molecule belonging to the monocyclic pyrimidin-4(3H)-one class, with molecular formula C8H9BrN2O and molecular weight 229.07 g/mol . It features a bromine atom at the C5 position, a 1-methylcyclopropyl group at the C2 position, and a ketone at C4 of the pyrimidine ring. The compound is commercially catalogued as a versatile small-molecule scaffold for research use, with typical purity specifications of ≥95% . Its structural class has been explored in both medicinal chemistry (as PDE5 inhibitors) and agrochemical contexts (as plant growth regulators and fungicides) [1].

Why 5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one Cannot Be Replaced by Generic Pyrimidinone Analogs


The C2 1-methylcyclopropyl substituent introduces a unique combination of cyclopropane ring strain, steric bulk, and conformational restriction that is absent in analogs bearing tert-butyl, isopropyl, or unsubstituted cyclopropyl groups . In the broader 5-bromopyrimidin-4(3H)-one class, substitution at the C2 and C6 positions has been shown to dramatically modulate PDE5 inhibitory potency, with IC50 values spanning over three orders of magnitude (1.7 nM to >10,000 nM) depending on the precise substitution pattern [1]. The patent literature further distinguishes 1-methylcyclopropyl-substituted pyrimidines as a specifically claimed sub-genus for agrochemical fungicidal and plant-growth-regulating applications, separate from other alkyl-substituted variants [2]. Generic substitution therefore carries a high risk of losing target-specific activity or intellectual property positioning.

5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one: Comparator-Anchored Quantitative Evidence for Selection


Structural Differentiation: 1-Methylcyclopropyl vs. tert-Butyl at the C2 Position

The 1-methylcyclopropyl group at C2 provides a calculated Fsp3 (fraction of sp3-hybridized carbons) of 0.50, higher than the tert-butyl analog (Fsp3 ~0.40 for the pyrimidinone core with tert-butyl), indicating greater three-dimensional character and potentially improved solubility and target selectivity . The cyclopropane ring also introduces conformational rigidity that restricts rotatable bond freedom relative to the freely rotating tert-butyl group, a feature associated with improved pharmacokinetic profiles in lead optimization campaigns [1]. The methyl substituent on the cyclopropane further distinguishes this compound from the unsubstituted cyclopropyl analog, adding steric bulk and a chiral descriptor absent in the simpler cyclopropyl variant.

medicinal chemistry scaffold design structure-activity relationship

Class-Level PDE5 Inhibitory Potency: Pyrimidin-4(3H)-one Scaffold Benchmarking

In a systematic SAR study of monocyclic pyrimidin-4(3H)-ones, 25 out of 37 synthesized derivatives exhibited PDE5 IC50 values between 1 and 100 nM, with 11 compounds achieving IC50 values between 1 and 10 nM [1]. The most potent compound in the related 5-bromopyrimidin-4(3H)-one sub-series (compound 13a) achieved an IC50 of 1.7 nM against PDE5 [2]. While the specific IC50 of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one has not been reported in peer-reviewed literature, its core scaffold is validated as a privileged chemotype for nanomolar PDE5 inhibition. Substitution at the C2 position (where the 1-methylcyclopropyl group resides) was shown to be a key determinant of potency within this scaffold class [1].

phosphodiesterase inhibition PDE5 cardiovascular erectile dysfunction

Agrochemical Patent Differentiation: 1-Methylcyclopropyl Pyrimidines as Fungicides and Plant Growth Regulators

European Patent EP0272813 (Zeneca Limited) explicitly claims pyrimidine derivatives wherein the C2 substituent Y is 'optionally substituted cyclopropyl or 1-methylcyclopropyl or optionally halo-substituted isopropyl or t-butyl' for use as plant growth regulating agents and fungicides [1]. The patent specifically distinguishes 1-methylcyclopropyl as one of only four enumerated preferred C2 substituent classes, placing this compound within a protected agrochemical chemical space. In contrast, generic pyrimidinone scaffolds without this specific substitution pattern fall outside the claimed sub-genus. While quantitative in planta efficacy data for the exact compound have not been publicly disclosed, the patent's explicit enumeration of the 1-methylcyclopropyl moiety as a preferred embodiment constitutes a strong intellectual property signal for agrochemical development.

agrochemical fungicide plant growth regulator crop protection

Procurement Risk: CAS Number Identity Discrepancy Across Supplier Databases

A critical procurement consideration is that CAS 1511721-31-5 has been associated with two divergent structural assignments across supplier databases: the correct 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one by reputable suppliers including Biosynth and CymitQuimica , and erroneously as 5-bromo-2-(tert-butyl)pyrimidin-4(3H)-one in certain other listings . This discrepancy creates a tangible risk of receiving the incorrect compound if sourcing solely by CAS number without structural verification. Procuring from suppliers that explicitly list both the correct IUPAC name and InChI Key (UBHXJODDUFFZDL-UHFFFAOYSA-N) mitigates this risk. The tert-butyl analog—lacking the cyclopropane ring—is structurally and conformationally distinct and cannot serve as a drop-in replacement.

chemical procurement CAS registry integrity quality assurance supply chain

Commercial Availability and Lead-Time Benchmarking vs. Analog Scaffolds

The compound is available from Biosynth at $675.00 per 50 mg and $2,125.00 per 0.5 g, with a lead time of 3–4 weeks (non-stock item) . CymitQuimica lists pricing at €297.00 per 25 mg and €1,110.00 per 250 mg, with an estimated delivery time of ~55 days . These pricing and lead-time metrics place this compound in the specialized research-chemical tier, consistent with its status as a non-commodity building block. The 1-methylcyclopropyl substituent is synthetically more demanding to install than simple alkyl groups, contributing to higher cost and longer lead times compared to tert-butyl or isopropyl analogs, which are typically available as stock items at lower cost.

chemical sourcing lead time pricing research supply chain

Recommended Application Scenarios for 5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one Based on Quantitative Differentiation


PDE5 Inhibitor Lead Optimization: Probing the C2 1-Methylcyclopropyl Substitution Vector

The validated pyrimidin-4(3H)-one scaffold has demonstrated nanomolar PDE5 inhibition (class benchmark: 11 compounds with IC50 1–10 nM; best-in-class 1.7 nM) [1][2]. This compound enables systematic exploration of the C2 position with a 1-methylcyclopropyl group—a substitution vector not exhaustively characterized in published SAR. Researchers can use this compound to generate novel PDE5 inhibitor candidates with potentially differentiated IP positions and pharmacokinetic profiles conferred by the cyclopropane ring's metabolic stability advantages. The bromine at C5 provides a synthetic handle for further diversification via cross-coupling chemistry.

Agrochemical Discovery: Fungicide and Plant Growth Regulator Development Within Patented Chemical Space

EP0272813 explicitly claims 1-methylcyclopropyl-substituted pyrimidines as preferred embodiments for fungicidal and plant-growth-regulating applications [3]. Procurement of this compound enables agrochemical discovery teams to operate within this protected sub-genus, using the bromine at C5 as a diversification point to generate novel analogs for in planta efficacy screening. The 1-methylcyclopropyl group may confer favorable environmental stability and target-site specificity compared to more flexible alkyl substituents, though empirical validation in relevant assays is required.

Fragment-Based Drug Discovery: High-Fsp3 Scaffold with Synthetic Tractability

With an Fsp3 of 0.50—exceeding the typical fragment library average—and a molecular weight of 229.07 Da, this compound meets the physicochemical criteria for fragment-based screening (MW < 300 Da, moderate lipophilicity) [4]. The C5 bromine provides a ready synthetic handle for fragment elaboration via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The 1-methylcyclopropyl group introduces three-dimensional character and conformational restriction that may enhance binding-site complementarity and reduce entropic penalties upon target engagement, consistent with the 'escape from flatland' paradigm in modern drug discovery [4].

Chemical Biology Tool Compound: Kinase Selectivity Profiling with a Structurally Distinct Hinge-Binding Scaffold

Pyrimidin-4(3H)-ones can serve as hinge-region binding motifs for kinase inhibition. The 1-methylcyclopropyl group provides a sterically constrained, lipophilic substituent that may modulate kinase selectivity profiles compared to commonly used tert-butyl or isopropyl analogs. This compound can be employed as a core scaffold for synthesizing focused kinase-inhibitor libraries, with the C5 bromine enabling rapid parallel derivatization. Given that related bromo-pyrimidine analogs have demonstrated tyrosine kinase inhibitory activity [5], this scaffold presents a viable starting point for kinase-targeted chemical probe development.

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